[(4-Sulfamoylphenyl)methyl]urea

Organic Synthesis Building Block Process Efficiency

[(4-Sulfamoylphenyl)methyl]urea (CAS 98594-82-2) is a sulfonamide-derived urea compound distinguished by a unique methylene linker that directly influences the conformational flexibility and binding mode of carbonic anhydrase inhibitors. Unlike simpler sulfamoylphenyl ureas, this precise scaffold is essential for reproducible potency and isoform selectivity in medicinal chemistry research. As a foundational building block for synthesizing novel CA inhibitors targeting tumor hypoxia, and a certified reference standard for impurity identification, this compound ensures fidelity in structure-activity relationship studies. Procure with confidence for critical research applications.

Molecular Formula C8H11N3O3S
Molecular Weight 229.25
CAS No. 98594-82-2
Cat. No. B2926950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Sulfamoylphenyl)methyl]urea
CAS98594-82-2
Molecular FormulaC8H11N3O3S
Molecular Weight229.25
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)N)S(=O)(=O)N
InChIInChI=1S/C8H11N3O3S/c9-8(12)11-5-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H3,9,11,12)(H2,10,13,14)
InChIKeyMKLIHIQQRVXEQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Sulfamoylphenyl)methyl]urea (CAS 98594-82-2): Core Structural Identity and Procurement Baseline


[(4-Sulfamoylphenyl)methyl]urea (CAS 98594-82-2), also known as 4-sulfamoylbenzylurea, is a sulfonamide-derived urea compound with the molecular formula C8H11N3O3S and a molecular weight of 229.26 g/mol [1]. It serves as a versatile building block in medicinal chemistry, enabling the synthesis of more complex molecules, particularly carbonic anhydrase (CA) inhibitors and other bioactive compounds . The compound is characterized by a primary sulfamoyl group attached to a benzyl urea scaffold, a core motif in the development of isoform-selective CA inhibitors.

Why [(4-Sulfamoylphenyl)methyl]urea Cannot Be Interchanged with Generic Sulfamoyl Ureas


The [(4-Sulfamoylphenyl)methyl]urea scaffold contains a unique methylene linker between the urea group and the sulfamoylphenyl ring. This structural feature distinguishes it from simpler sulfamoylphenyl ureas (e.g., (4-sulfamoylphenyl)urea, CAS 5657-41-0) and more complex analogs (e.g., U-104/SLC-0111). The linker directly influences the conformational flexibility and binding mode of derived inhibitors, as demonstrated by X-ray crystallography of related compounds within the carbonic anhydrase active site [1]. Generic substitution with a compound lacking this precise spacer can lead to altered potency, isoform selectivity, and overall pharmacological profile, making exact structural fidelity critical for reproducible research outcomes.

[(4-Sulfamoylphenyl)methyl]urea: Quantitative Evidence for Procurement Decisions


Quantitative Yield Advantage in One-Step Synthesis Protocol

A one-step synthetic protocol for [(4-Sulfamoylphenyl)methyl]urea (i.e., (4-sulfamoylbenzyl)urea) using adapted Vilsmeier conditions delivers the target compound in quantitative yield [1]. This contrasts with more complex, multi-step syntheses required for advanced sulfamoyl urea analogs like U-104/SLC-0111, which often involve lower overall yields due to additional coupling and purification steps.

Organic Synthesis Building Block Process Efficiency

Purity Benchmarking Against Closest Structural Analogs

Commercially available [(4-Sulfamoylphenyl)methyl]urea is consistently supplied at a minimum purity of 95% across multiple vendors, including CymitQuimica, Enamine, and Leyan . This purity level is comparable to its closest analog, (4-sulfamoylphenyl)urea (CAS 5657-41-0), which is also offered at 95% purity . This ensures that procurement of the target compound does not compromise on quality relative to its nearest structural neighbor.

Chemical Purity Procurement Reference Standard

Structural Foundation for Isoform-Selective Carbonic Anhydrase Inhibition

The core scaffold of [(4-Sulfamoylphenyl)methyl]urea is integral to a class of sulfonamide inhibitors that achieve nanomolar potency and high selectivity for tumor-associated carbonic anhydrase isoforms (hCA IX and XII). For instance, optimized ureido-sulfonamide analogs such as U-104 (SLC-0111) exhibit Ki values of 45.1 nM for hCA IX and 4.5 nM for hCA XII [1]. While the target compound itself is a simpler building block, its structure embodies the essential sulfamoylphenyl-urea pharmacophore required for zinc-binding and enzyme inhibition, as confirmed by crystallographic studies of closely related analogs [2].

Medicinal Chemistry Carbonic Anhydrase Structure-Activity Relationship

Validated Use as a Reference Standard for Pharmaceutical Impurity Profiling

[(4-Sulfamoylphenyl)methyl]urea is explicitly designated for use as a reference substance for drug impurity testing and as a reagent in biomedical research . This application is supported by its inclusion in commercial catalogs specifically for this purpose, differentiating it from more complex, costly analogs like U-104 that are intended primarily as bioactive tool compounds or clinical candidates.

Pharmaceutical Analysis Impurity Profiling Reference Standard

Recommended Application Scenarios for [(4-Sulfamoylphenyl)methyl]urea Based on Quantitative Evidence


Synthesis of Novel Carbonic Anhydrase Inhibitors for Cancer Research

Use [(4-Sulfamoylphenyl)methyl]urea as a foundational building block for the synthesis of novel sulfonamide-based CA inhibitors. The quantitative one-step synthesis [1] ensures cost-effective access to the core scaffold, which can be further functionalized to target specific CA isoforms (e.g., hCA IX and XII) implicated in tumor hypoxia and metastasis [2].

Pharmaceutical Impurity Profiling and Quality Control

Employ [(4-Sulfamoylphenyl)methyl]urea as a certified reference standard for identifying and quantifying related impurities in sulfonamide drug substances or during the quality control of synthetic processes. Its established use for this purpose [1] provides a validated and regulatory-aligned application.

Development of Poly(ionic liquid) Catalysts

Incorporate [(4-Sulfamoylphenyl)methyl]urea as a functional building block into poly(ionic liquid) matrices to create novel catalysts [1]. The compound's urea moiety and sulfonamide group can enhance catalytic activity and selectivity in organic transformations, leveraging the high synthetic accessibility of the core scaffold [2].

General Medicinal Chemistry Exploration of Ureido-Sulfonamide Pharmacophores

Utilize [(4-Sulfamoylphenyl)methyl]urea as a versatile starting material for the synthesis of diverse compound libraries. Its simple yet pharmacophorically relevant structure allows for rapid exploration of structure-activity relationships (SAR) around the sulfamoylphenyl-urea motif, which is known to confer enzyme inhibitory properties [1].

Technical Documentation Hub

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